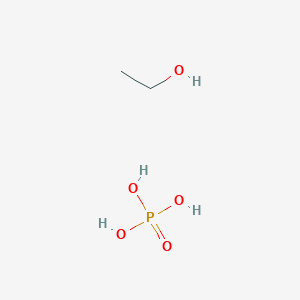![molecular formula C12H8N2O B1583335 Benzo[c]cinnoline N-oxide CAS No. 6141-98-6](/img/structure/B1583335.png)
Benzo[c]cinnoline N-oxide
Übersicht
Beschreibung
Benzo[c]cinnoline N-oxide is a chemical compound with the linear formula C12H8N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of Benzo[c]cinnoline N-oxide has been described in the literature . The compound was prepared, purified by using column chromatography, and crystallized from methanol . Another method involves the use of phthalhydrazide as an N N source to undergo tandem dual-C–N coupling/deprotection/oxidation with not only cyclic/linear diaryliodoniums but also rarely explored diarylbromoniums, giving benzo[c]cinnolines .Molecular Structure Analysis
The molecular structure of Benzo[c]cinnoline N-oxide is derived from its linear formula C12H8N2O . More detailed structural analysis can be obtained through techniques such as UV, IR, 1H-NMR, and molecular weight determination .Chemical Reactions Analysis
The electrochemical behavior of Benzo[c]cinnoline N-oxide has been studied . Two discrete 2 and 4 electron reduction waves in acidic media but only one wave in basic media were observed in an ethanol–BR buffer system . The number of electrons transferred and the diffusion coefficient were determined by using various voltammetric techniques .Physical And Chemical Properties Analysis
Benzo[c]cinnoline N-oxide has a molecular weight of 196.21 . More detailed physical and chemical properties can be determined through further experimental analysis.Wissenschaftliche Forschungsanwendungen
Electrochemical Analysis
Benzo[c]cinnoline N-oxide exhibits interesting electrochemical behavior, which is valuable in analytical chemistry. Studies have shown that it undergoes two discrete 2 and 4 electron reduction waves in acidic media but only one wave in basic media . This property is exploited in various electrochemical techniques such as sampled current polarography, cyclic voltammetry, and chronocoulometry to determine diffusion coefficients and analyze electrode reactions .
Pharmaceutical Applications
Due to its mutagenic, antirheumatic, and carcinogenic activity, Benzo[c]cinnoline N-oxide has potential applications in pharmaceuticals . Its derivatives are explored for their antimicrobial, herbicidal, anticancer, and cytotoxic activities, making it a compound of interest for drug development and medicinal chemistry .
Dye Chemistry
Benzo[c]cinnoline N-oxide is used in dye chemistry due to its color properties and stability. The compound’s structure allows it to be a component in the synthesis of various dyes, contributing to its wide application in textile and material sciences .
Ligand in Synthetic Chemistry
The compound’s excellent coordination and electron-donation abilities enable it to act as a ligand in synthetic chemistry. This application is crucial in the development of complex molecules and materials with specific functions .
Electrochromic Materials
Functional materials such as electrochromic polymers often contain the Benzo[c]cinnoline moiety. These materials change color when an electric charge is applied, which is essential for display technologies and smart windows .
Fluorescence Quenching Materials
Benzo[c]cinnoline derivatives are used in fluorescence quenching materials. These materials are important in the study of molecular interactions and are used in various sensors and diagnostic tools .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-oxidobenzo[c]cinnolin-5-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIBBBQSFGWTPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[N+](=N2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c]cinnoline N-oxide | |
CAS RN |
6141-98-6 | |
| Record name | Benzo[c]cinnoline, 5-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6141-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[c]cinnoline N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[c]cinnoline N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[c]cinnoline 5-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOCINNOLINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9A8N30PPG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary synthetic routes to obtain Benzo[c]cinnoline N-oxide?
A1: A novel two-step synthesis for Benzo[c]cinnoline N-oxide was discovered, achieving high yields (91%). [] The process involves the partial reduction of 2,2'-dinitrobiphenyl, believed to proceed via a single electron transfer (SET) mechanism, yielding hydroxyamino and nitroso groups. Subsequent cyclization, likely through a radical mechanism involving the nitroso radical anion, forms the -N=N- bond, generating Benzo[c]cinnoline N-oxide in water with sodium hydroxide as the base. []
Q2: Can Benzo[c]cinnoline N-oxide be converted to Benzo[c]cinnoline, and if so, how?
A2: Yes, Benzo[c]cinnoline N-oxide can be efficiently deoxygenated to Benzo[c]cinnoline. Treating the N-oxide with sodium ethoxide at elevated temperatures results in near-quantitative conversion (96% yield) to Benzo[c]cinnoline. [] This deoxygenation reaction was a novel discovery made during the investigation of Benzo[c]cinnoline N-oxide synthesis. []
Q3: How does Benzo[c]cinnoline N-oxide behave under photochemical conditions?
A3: Benzo[c]cinnoline N-oxide undergoes photochemical reduction upon irradiation, yielding Benzo[c]cinnoline. [] This process is influenced by the presence of sensitizers or quenchers and the hydrogen-donating ability of the solvent. [] For instance, using isopropanol as a solvent leads to the formation of acetone alongside Benzo[c]cinnoline. [] The mechanism suggests that Benzo[c]cinnoline is formed from the excited triplet state of Benzo[c]cinnoline N-oxide. []
Q4: Does Benzo[c]cinnoline N-oxide exhibit 1,3-dipolar cycloaddition reactivity?
A4: While unprecedented for azoxy compounds, Benzo[c]cinnoline N-oxide acts as a 1,3-dipole in reactions with dimethyl acetylenedicarboxylate at high temperatures. [] This reaction proceeds through a 1,3-dipolar cycloaddition followed by electrocyclic ring opening, ultimately forming azomethine ylides. [] This mechanism is further supported by analogous reactions with N-iminobenzocinnolinium ylides. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















